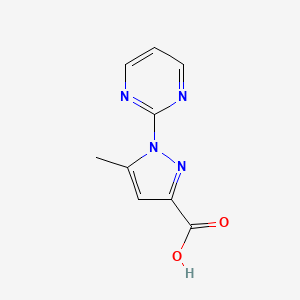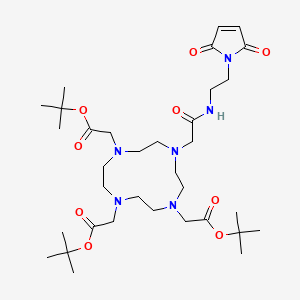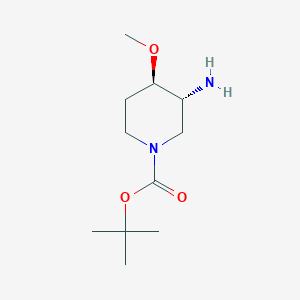![molecular formula C9H9F3S B6357434 2-[4-(Trifluoromethyl)phenyl]ethanethiol CAS No. 1267391-25-2](/img/structure/B6357434.png)
2-[4-(Trifluoromethyl)phenyl]ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Trifluoromethyl)phenyl]ethanethiol is an organosulfur compound belonging to the class of thiols. This compound is versatile and has been used in various applications, including the synthesis of other compounds, pharmaceuticals, and the biotechnology industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]ethanethiol involves the reaction of 4-(Trifluoromethyl)benzaldehyde with ethanethiol in the presence of a reducing agent. The steps are as follows:
- Dissolve 4-(Trifluoromethyl)benzaldehyde in a suitable solvent such as ethanol or methanol.
- Add ethanethiol to the solution and stir the mixture at room temperature for several hours.
- Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several more hours.
- Quench the reaction by adding water and extract the product with an organic solvent such as diethyl ether or dichloromethane.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
2-[4-(Trifluoromethyl)phenyl]ethanethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the thiol group to form sulfonic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form various derivatives.
Major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[4-(Trifluoromethyl)phenyl]ethanethiol has a wide range of scientific research applications. It has been used as:
- A reagent in organic synthesis.
- A catalyst in the synthesis of other compounds.
- A ligand in coordination chemistry.
- A reagent in the synthesis of peptides and proteins in the biotechnology industry.
- A reagent in the synthesis of pharmaceuticals.
Mécanisme D'action
2-[4-(Trifluoromethyl)phenyl]ethanethiol exerts its effects through several mechanisms. It can act as:
- A reducing agent.
- An oxidizing agent.
- A nucleophile.
- A Lewis acid.
Additionally, it can inhibit enzymes, chelate metals, and inhibit the activity of certain proteins. These diverse mechanisms make it a valuable compound in various scientific research applications.
Comparaison Avec Des Composés Similaires
2-[4-(Trifluoromethyl)phenyl]ethanethiol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. Similar compounds include:
- 2-[4-(Trifluoromethyl)phenyl]ethanamine .
- 4-(Trifluoromethyl)benzaldehyde .
- 4-(Trifluoromethyl)phenethyl alcohol .
These compounds share the trifluoromethyl group but differ in their functional groups, leading to variations in their chemical behavior and applications.
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3S/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUJJGJCEGTNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)







![tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B6357448.png)




